molecular formula C7H7ClN2O2 B1316219 Methyl 2-amino-5-chloronicotinate CAS No. 50735-33-6

Methyl 2-amino-5-chloronicotinate

Cat. No. B1316219
CAS RN: 50735-33-6
M. Wt: 186.59 g/mol
InChI Key: PEYKGXOKTQNWCI-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloronicotinate (M2AC) is an organic compound that has been used in a variety of scientific research applications. M2AC is a derivative of nicotinic acid, and is used as a building block in the synthesis of a variety of compounds. It is a versatile compound, with a wide range of applications in the pharmaceutical, biotechnology, and chemical industries.

Scientific Research Applications

Microwave-Assisted Synthesis

The compound has been used in microwave-assisted synthesis processes. Specifically, 2-(Methylamino)nicotinic acid, a derivative of Methyl 2-amino-5-chloronicotinate, can be prepared by reacting 2-chloronicotinic acid with amines under microwave irradiation. This process demonstrates an efficient method for producing a range of 2-aminonicotinic acids, highlighting the versatility of Methyl 2-amino-5-chloronicotinate in synthetic chemistry (Quevedo, Bavetsias, & McDonald, 2009).

Synthesis of Isoxazolyl Pyrido[2,3-d]pyrimidines

Methyl 2-amino-5-chloronicotinate is integral in the synthesis of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives. These compounds have been evaluated for their antimicrobial and anti-inflammatory activities. The synthesis method using this compound is noted for its simplicity, efficiency, and environmental friendliness (Rani & Kunta, 2021).

Antimalarial Activity

In the field of medicinal chemistry, Methyl 2-amino-5-chloronicotinate has been utilized in the synthesis of compounds with antimalarial activity. These compounds have shown promising results in treating resistant strains of malaria in experimental models, indicating the potential of this compound in developing new antimalarial drugs (Werbel et al., 1986).

NK1 Receptor Antagonists

This compound has been used in the synthesis of novel NK1 receptor antagonists, which are significant in the treatment of various conditions including depression, anxiety, and emesis. The synthesis process demonstrates the versatility of Methyl 2-amino-5-chloronicotinate in producing complex organic molecules (Hoffmann-Emery et al., 2006).

Degradation Studies

Methyl 2-amino-5-chloronicotinate's degradation and persistence in soil have been studied, particularly its role as a nitrification inhibitor. Understanding its behavior in environmental conditions is crucial for assessing its impact and effectiveness in agricultural applications (Srivastava et al., 2016).

Synthesis of Anti-Amnesiant Agents

The compound is also used in the synthesis of potential anti-amnesiant agents, particularly 2-Aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their analogues. This showcases its application in the development of therapeutic agents for memory-related disorders (Leflemme et al., 2005).

Synthesis of Phthalimide Derivatives

In another application, Methyl 2-amino-5-chloronicotinate has been used in synthesizing various N-phenyl derivatives of phthalimide. These compounds have been evaluated for their anticonvulsant and neurotoxic properties, indicating potential use in neurological treatments (Vamecq et al., 2000).

properties

IUPAC Name

methyl 2-amino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYKGXOKTQNWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578668
Record name Methyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-chloronicotinate

CAS RN

50735-33-6
Record name Methyl 2-amino-5-chloropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-chloronicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Performed in duplicate on identical scales in two pressure vessels, methyl 2,5-dichloronicotinate (4.5 g, 22 mmol) was dissolved in ammonia solution (250 mL, 0.5 M in 1,4-dioxane; 0.125 mol). The pressure vessels were sealed and heated at (85±5)° C. for 9 days. The two reaction mixtures were allowed to cool to room temperature, then combined and concentrated under reduced pressure to yield a white solid. Dissolution of the solid in 1:1 acetone-MeOH (˜500 mL), followed by adsorption onto silica gel (25 g) and then purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O), gave 6.08 g (75%) of methyl 2-amino-5-chloronicotinate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Performed in duplicate on identical scales in two pressure vessels, methyl 2,5-dichloronicotinate (4.5 g, 22 mmol) was dissolved in ammonia solution (250 mL, 0.5 M in 1,4-dioxane; 0.125 mol). The pressure vessels were sealed and heated at (85±5) ° C. for 9 days. The two reaction mixtures were allowed to cool to room temperature, then combined and concentrated under reduced pressure to yield a white solid. Dissolution of the solid in 1:1 acetone-MeOH (˜500 mL), followed by adsorption onto silica gel (25 g) and then purification by flash column chromatography (25:10:1 hexane-CH2Cl2-Et2O), gave 6.08 g (75%) of methyl 2-amino-5-chloronicotinate.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 85±5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
acetone MeOH
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ME Konshin, VP Chesnokov - Chemistry of Heterocyclic Compounds, 1973 - Springer
… Methyl 2-Amino-5-chloronicotinate (II). A 10-ml sample of 30% hydrogen peroxide was added to a solution of 0.1 mole of ester I [3] in 75 ml of 35% hydrochloric acid, and the mixture …
Number of citations: 2 link.springer.com
DP Becker, DL Flynn, AE Moormann… - Journal of medicinal …, 2006 - ACS Publications
… prepared by reacting 2-aminonicotinic acid 16 with chloroacetaldehyde, and 6-chloroimidazo[1,2-a]pyridine-8-carboxylic acid 19 was prepared from methyl 2-amino-5-chloronicotinate …
Number of citations: 49 pubs.acs.org

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